

## Rimtuzalcap (CAD-1883) Clinical Trial Discontinuation: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Rimtuzalcap |           |
| Cat. No.:            | B610487     | Get Quote |

### **Technical Support Center**

This document addresses the discontinuation of the clinical development of **Rimtuzalcap** (CAD-1883), a selective positive allosteric modulator of the small-conductance calcium-activated potassium (SK) channel. The information is intended for researchers, scientists, and drug development professionals who may have been following or working with this compound.

## Frequently Asked Questions (FAQs)

Q1: What was the primary reason for the discontinuation of **Rimtuzalcap** (CAD-1883) in clinical trials?

The clinical development of **Rimtuzalcap** was halted due to a suboptimal safety profile. Specifically, two instances of severe adverse events were reported in a Phase 2a open-label clinical trial for Essential Tremor (ET), known as the CADENCE-1 study (NCT03688685). While the precise nature of these severe adverse events has not been publicly detailed, their occurrence in a small patient cohort (25 subjects) raised significant safety concerns, ultimately leading to the discontinuation of the drug's development.

Q2: What was the status of the clinical trial for Spinocerebellar Ataxia (SCA)?

A Phase 2, randomized, double-blind, placebo-controlled study of **Rimtuzalcap** in adults with Spinocerebellar Ataxia, the SYNCHRONY-1 trial (NCT04301284), was withdrawn prior to enrollment. The official reason provided was a "pipeline reassessment" by Novartis following its







acquisition of Cadent Therapeutics.[1] It is highly probable that the safety signals observed in the Essential Tremor trial contributed to this decision.

Q3: What was the proposed mechanism of action for Rimtuzalcap?

**Rimtuzalcap** is a positive allosteric modulator (PAM) of small-conductance calcium-activated potassium (SK) channels. These channels are critical regulators of neuronal excitability. In conditions like Essential Tremor and Spinocerebellar Ataxia, the firing patterns of neurons, particularly Purkinje cells in the cerebellum, can become irregular. By potentiating the activity of SK channels, **Rimtuzalcap** was designed to enhance potassium efflux in response to calcium influx, thereby hyperpolarizing the neuron and restoring a more regular firing pattern. This was expected to alleviate the motor symptoms associated with these disorders.

## **Clinical Trial Data Summary**

The following table summarizes the key details and available data from the clinical trials of **Rimtuzalcap** (CAD-1883).



| Clinical Trial<br>Identifier     | Indication                | Phase | Status    | Key<br>Findings/Report<br>ed Issues                                                                                                                                                                                                        |
|----------------------------------|---------------------------|-------|-----------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| NCT03688685<br>(CADENCE-1)       | Essential Tremor          | 2a    | Completed | Safety: Suboptimal safety profile. Out of 25 participants, 13 experienced at least one treatment- emergent adverse event (TEAE), with two classified as severe adverse events. Efficacy: Limited efficacy data has been publicly released. |
| NCT04301284<br>(SYNCHRONY-<br>1) | Spinocerebellar<br>Ataxia | 2     | Withdrawn | The trial was withdrawn by the sponsor, Novartis, following a pipeline reassessment after the acquisition of Cadent Therapeutics.[1] No patients were enrolled.                                                                            |

## **Experimental Protocols**



### CADENCE-1 Study (NCT03688685) for Essential Tremor

- Study Design: A Phase 2a, open-label, single-arm study to evaluate the safety, tolerability, and efficacy of orally administered Rimtuzalcap.
- Participant Population: 25 adults diagnosed with Essential Tremor.
- Intervention:
  - Dosage: The specific dosing regimen has not been detailed in publicly available documents.
  - Duration: The treatment period was 14 days.
- Outcome Measures:
  - Primary: Safety and tolerability, assessed by the incidence of adverse events.
  - Secondary: Efficacy was evaluated using The Essential Tremor Rating Assessment Scale (TETRAS) Performance Subscale (PS) total score change from baseline.

#### SYNCHRONY-1 Study (NCT04301284) for Spinocerebellar Ataxia

- Study Design: A Phase 2, randomized, double-blind, placebo-controlled study.
- Participant Population: The study intended to enroll adults with a genotypic diagnosis of Spinocerebellar Ataxia.
- Intervention:
  - Dosage: Planned to evaluate multiple dose levels of oral Rimtuzalcap compared to a matching placebo.
  - Duration: A planned 12-week treatment period.
- Outcome Measures:
  - Primary: Safety and tolerability.



 Secondary: Efficacy was to be assessed using the Scale for the Assessment and Rating of Ataxia (SARA), among other measures of ataxia symptoms and quality of life.

# Visualizations Signaling Pathway of Rimtuzalcap (CAD-1883)



Click to download full resolution via product page

Caption: Proposed mechanism of action of **Rimtuzalcap** in regulating neuronal firing.

### Rimtuzalcap (CAD-1883) Clinical Trial Workflow





Click to download full resolution via product page

Caption: Logical flow of the clinical development and discontinuation of **Rimtuzalcap**.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

• 1. ClinicalTrials.gov [clinicaltrials.gov]







 To cite this document: BenchChem. [Rimtuzalcap (CAD-1883) Clinical Trial Discontinuation: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b610487#why-was-rimtuzalcap-cad-1883-discontinued-in-clinical-trials]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com